molecular formula C22H19ClN2O3 B11679768 N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide

Cat. No.: B11679768
M. Wt: 394.8 g/mol
InChI Key: ZVWWRZARDKRIEH-UHFFFAOYSA-N
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Description

N-{1-[(4-Chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzoyl group and a complex N-substituent comprising a 2-oxo-2-phenylethyl chain with a 4-chlorophenylamino moiety. Its ketone and aromatic groups may influence solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]-4-methoxybenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-28-19-13-7-16(8-14-19)22(27)25-21(20(26)15-5-3-2-4-6-15)24-18-11-9-17(23)10-12-18/h2-14,21,24H,1H3,(H,25,27)

InChI Key

ZVWWRZARDKRIEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Benzamide Derivatives with 4-Chlorophenyl and Methoxy Groups

Several benzamide analogs share structural motifs with the target compound, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
Target Compound C₂₂H₁₈ClN₂O₃ 4-methoxybenzamide, 1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl Pending pharmacological characterization
2-Chloro-N-(4-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 2-chloro, 4-methoxy Pharmaceutical applications (e.g., enzyme inhibition)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₃ClNO₂ 4-chlorophenyl, 2-methoxy, 4-methyl Fluorescent properties; used in spectroscopic studies
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (Glibenclamide) C₁₅H₁₃ClN₂O₃S 5-chloro, 2-methoxy, phenylethyl Antidiabetic drug (sulfonylurea class)
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide C₂₂H₁₉ClN₂O₃ 4-chlorophenylmethoxy, 4-methoxyphenyl Structural analog with potential bioactive properties

Key Observations :

  • Substituent Positioning : Ortho-substituents (e.g., 2-chloro in ) reduce steric hindrance compared to para-substituents, affecting molecular conformation and binding .
  • Fluorescence : Methoxy and chloro groups enhance fluorescence, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, suggesting utility in bioimaging .

Urea and Biguanide Derivatives with 4-Chlorophenyl Groups

Though structurally distinct, urea derivatives with 4-chlorophenyl groups share functional similarities:

Compound Name Molecular Formula Key Features Applications Reference
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea Insecticide (chitin synthesis inhibitor)
Chlorhexidine nitrile C₁₆H₂₄ClN₉ 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide Antimicrobial agent

Comparison with Target Compound :

  • Functional Groups: Diflubenzuron’s urea moiety contrasts with the target’s amino-ketone group, but both feature 4-chlorophenyl for target specificity.
  • Bioactivity : Urea derivatives often exhibit pesticidal or antimicrobial activity, whereas benzamides are more common in pharmaceuticals.

Amino-Ketone-Containing Compounds

Amino-ketone moieties are present in bioactive molecules, such as CYP51 inhibitors:

Compound Name (UDO) Key Features Activity Reference
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone 4-chlorophenyl, amino-ketone, pyridine CYP51 inhibition (anti-parasitic)

Structural Relevance :

    Biological Activity

    N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound.

    Chemical Structure and Properties

    The chemical formula for this compound is C22H19ClN2O2C_{22}H_{19}ClN_{2}O_{2}. The compound features a benzamide structure with a methoxy group and a chlorophenyl moiety, which are significant for its biological activity.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit various biological activities, including:

    • Antitumor Activity : Studies have shown that benzamide derivatives can inhibit tumor cell proliferation. For instance, related compounds demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • Enzyme Inhibition : This compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urease-related infections .
    • Antibacterial Properties : Some studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

    The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

    • Targeting Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways. For example, certain benzamide derivatives have been identified as RET kinase inhibitors, demonstrating their potential in cancer therapy .
    • Binding Interactions : Molecular docking studies suggest that the compound may bind effectively to target proteins through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological effectiveness .

    Case Studies and Research Findings

    Several studies have explored the biological activity of related benzamide compounds:

    StudyFindings
    Choi et al. (2016)Investigated 4-chloro-benzamide derivatives as RET kinase inhibitors; found moderate to high potency in inhibiting kinase activity .
    Omar et al. (1996)Reported anti-inflammatory and anticancer activities among similar benzamide derivatives .
    Kumar et al. (2009)Identified various bioactivities including antihepatitis and antiproliferative effects .

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